molecular formula C21H30O2 B1246930 3-Ethynyl-3-hydroxyandrostan-17-one CAS No. 17006-60-9

3-Ethynyl-3-hydroxyandrostan-17-one

Cat. No. B1246930
CAS RN: 17006-60-9
M. Wt: 314.5 g/mol
InChI Key: QDYCOIXEXYKTPX-DGWDJNBYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3alpha-Ethynyl-3-hydroxy-5alpha-androstan-17-one is a 3-hydroxy steroid. It has a role as an androgen.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Studies have explored various synthesis techniques for compounds closely related to 3-Ethynyl-3-hydroxyandrostan-17-one. For instance, the synthesis of 17β-Hydroxyandrostan-3-one involved reducing the carbonyl group at the 17-position to a hydroxyl group using sodium borohydride, and the conversion of 3-hydroxyl to 3-keto group in good yield (Umio & Nishitsuji, 1960).
  • Characterization and Structural Analysis : Detailed characterization and structural analysis of derivatives of similar compounds, including 17α-ethynyl-3β, 17β, 19-trihydroxyandrost-5-en derivatives, have been conducted. These studies offer insights into the molecular structure and potential applications of these compounds (Ochoa et al., 2021).

Biological Activity and Potential Applications

  • Microbial Transformation and Biological Activity : Research has investigated the microbial transformation of steroids similar to 3-Ethynyl-3-hydroxyandrostan-17-one, revealing insights into their potential biological activities. For example, microbial transformation studies of related compounds showed significant tyrosinase inhibitory activity, suggesting potential applications in medical and cosmetic fields (Choudhary et al., 2005).
  • Inhibitory Activity and Therapeutic Potential : Some studies have focused on the development of derivatives of androsterone compounds as inhibitors, indicating their potential therapeutic applications. For instance, certain 3-substituted-androsterone derivatives have shown strong inhibitory activity on specific enzymes, suggesting their use in the treatment of conditions related to enzyme dysregulation (Maltais et al., 2011).

properties

CAS RN

17006-60-9

Product Name

3-Ethynyl-3-hydroxyandrostan-17-one

Molecular Formula

C21H30O2

Molecular Weight

314.5 g/mol

IUPAC Name

3-ethynyl-3-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C21H30O2/c1-4-21(23)12-11-19(2)14(13-21)5-6-15-16-7-8-18(22)20(16,3)10-9-17(15)19/h1,14-17,23H,5-13H2,2-3H3

InChI Key

QDYCOIXEXYKTPX-DGWDJNBYSA-N

Isomeric SMILES

C[C@]12CC[C@](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)(C#C)O

SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)(C#C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4=O)C)(C#C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethynyl-3-hydroxyandrostan-17-one
Reactant of Route 2
Reactant of Route 2
3-Ethynyl-3-hydroxyandrostan-17-one
Reactant of Route 3
Reactant of Route 3
3-Ethynyl-3-hydroxyandrostan-17-one
Reactant of Route 4
Reactant of Route 4
3-Ethynyl-3-hydroxyandrostan-17-one
Reactant of Route 5
Reactant of Route 5
3-Ethynyl-3-hydroxyandrostan-17-one
Reactant of Route 6
Reactant of Route 6
3-Ethynyl-3-hydroxyandrostan-17-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.